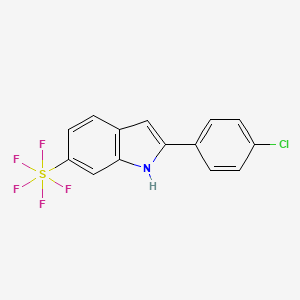

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole

描述

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a 4-chlorophenyl group and a pentafluorosulfanyl group attached to the indole core, which may contribute to its unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and other suitable indole precursors.

Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium acetate (Pd(OAc)2) and ligands like 1,1′-bis(di-tert-butylphosphino)ferrocene.

Purification: The final product is purified using column chromatography with a mixture of solvents such as dichloromethane and isopropanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

化学反应分析

Types of Reactions

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Nucleophilic Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Catalysts: Palladium-based catalysts are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-carboxylates, while reduction can produce various reduced indole derivatives .

科学研究应用

Chemical Properties and Structure

The compound features an indole core, which is a five-membered ring structure containing nitrogen, and is known for its diverse pharmacological properties. The presence of a pentafluorosulfanyl group significantly enhances its physicochemical properties, making it an interesting candidate for various applications. The chlorophenyl moiety contributes to its potential interactions with biological targets through hydrophobic interactions and halogen bonding.

Medicinal Chemistry

The unique electronic properties imparted by the pentafluorosulfanyl group make 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole a promising candidate for drug development. Research indicates that compounds containing indole structures often exhibit a range of biological activities, such as:

- Anticancer Activity : Indoles are known to interact with various cellular pathways, making them potential leads in cancer therapy.

- Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes could be explored for developing new antibiotics.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for disease progression.

Materials Science

Due to its unique fluorinated structure, this compound could be investigated for applications in materials science:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance.

- Electronic Materials : Its electronic properties may lead to applications in organic electronics and optoelectronic devices.

Biochemical Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its mechanism of action:

- Ligand-Receptor Interactions : Studies could focus on how this compound binds to specific receptors or enzymes, providing insights into its potential therapeutic effects.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity can guide further drug design efforts.

作用机制

The mechanism of action of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, influencing biological processes such as signal transduction and gene expression . The presence of the 4-chlorophenyl and pentafluorosulfanyl groups may enhance its binding affinity and specificity.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

5-Fluoroindole: Another indole derivative with a fluorine atom at the 5-position.

4-Chloroindole: Similar to 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole but lacks the pentafluorosulfanyl group.

Uniqueness

This compound is unique due to the presence of both the 4-chlorophenyl and pentafluorosulfanyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives .

生物活性

Structural Features

The compound's structure can be broken down into several key components:

- Indole Core : A five-membered ring containing nitrogen, commonly found in many biologically active molecules.

- Chlorophenyl Group : Enhances hydrophobic interactions, which can be crucial for ligand-receptor binding.

- Pentafluorosulfanyl Group : Known for its strong electronegativity, which may facilitate halogen bonding and enhance the compound's reactivity.

The presence of fluorine atoms in the pentafluorosulfanyl group significantly alters the physicochemical properties of the compound. This alteration can affect solubility, stability, and interaction with biological targets, making it a candidate for further research in medicinal chemistry.

| Property | Description |

|---|---|

| Molecular Weight | High due to multiple fluorine substitutions |

| Solubility | Potentially low due to high electronegativity |

| Stability | Enhanced by the presence of halogen atoms |

Biological Activity

While specific studies on 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole are scarce, insights can be drawn from related compounds and structural analogs. Research indicates that indoles can exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.

The proposed mechanisms of action for similar compounds often involve:

- Enzyme Inhibition : Compounds with similar structures may inhibit specific enzymes critical for cellular processes.

- Receptor Interaction : The hydrophobic nature of the chlorophenyl group allows for interactions with various receptors.

- Apoptosis Induction : Some indole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies and Related Research

-

Indole Derivatives in Cancer Research :

- A study evaluating various indole derivatives found that certain substitutions led to significant cytotoxic effects against human non-small cell lung cancer (A549) cells. For instance, compounds with halogen substitutions demonstrated enhanced inhibitory activity compared to non-substituted variants .

- Mechanistic Insights from Similar Compounds :

-

Comparative Analysis with Other Compounds :

- A comparative study highlighted how variations in substituents on the indole core could lead to different biological profiles. For example, 2-(4-Fluorophenyl)-6-pentafluorosulfanyl-1H-indole exhibited lower toxicity compared to its chlorinated counterpart due to reduced electronegativity .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole, and what challenges arise during its purification?

- Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 4-chlorophenyl and pentafluorosulfanyl (SF₅) groups onto the indole scaffold. Key challenges include:

- Reactivity of SF₅ : The SF₅ group is highly electron-withdrawing, requiring inert reaction conditions (e.g., dry solvents, nitrogen atmosphere) to avoid decomposition .

- Purification : Due to the compound’s hydrophobicity and potential by-products (e.g., dehalogenated intermediates), preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended .

- Characterization : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity .

Q. How can spectroscopic techniques resolve ambiguities in the structural confirmation of this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for verifying the SF₅ group’s presence, as it produces a distinct quintet (~δ -60 ppm) due to coupling between fluorine nuclei .

- X-ray crystallography : Resolves positional isomerism (e.g., 6-SF₅ vs. 5-SF₅ substitution) by providing unambiguous bond-length data .

- IR spectroscopy : Confirms the absence of residual hydroxyl or amine groups (e.g., NH stretch in indole at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the SF₅ and 4-chlorophenyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model electron density distribution. The SF₅ group’s strong electron-withdrawing effect reduces electron density at the indole’s 2-position, slowing electrophilic substitution but enhancing oxidative stability .

- Experimental validation : Compare reaction rates with analogs (e.g., 6-fluoro or 6-nitro derivatives) under identical Pd-catalyzed coupling conditions. Monitor intermediates via LC-MS to identify rate-limiting steps .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. kinase inhibition) be systematically analyzed?

- Methodological Answer :

- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from general toxicity .

- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Cross-reference with structural analogs (e.g., 4-fluorophenyl indoles) to isolate SF₅-specific effects .

- Meta-analysis : Compare data across studies using tools like ChemAxon’s MarvinSuite to normalize experimental variables (e.g., solvent, assay pH) .

Q. What computational strategies are effective for predicting the compound’s binding modes in enzyme inhibition studies?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to simulate binding to target proteins (e.g., cyclooxygenase-2). Parameterize the SF₅ group’s van der Waals radii and partial charges using RESP/ESP-derived atomic charges .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses. Compare with experimental IC₅₀ values to validate models .

Q. Experimental Design Considerations

Q. How to optimize reaction yields when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Process chemistry : Implement flow chemistry for exothermic steps (e.g., SF₅ introduction) to improve heat dissipation and reduce side reactions .

- Design of Experiments (DoE) : Use JMP or MODDE software to optimize variables (e.g., catalyst loading, temperature) via central composite design .

Q. What analytical methods are critical for detecting trace impurities in this compound?

- Methodological Answer :

- LC-QTOF-MS : Detect impurities at <0.1% levels by comparing fragmentation patterns with reference standards .

- ICP-MS : Screen for residual palladium (common in cross-coupled products) to ensure compliance with ICH Q3D guidelines (<10 ppm) .

Q. Contradiction Resolution

Q. How to address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Standardized protocols : Use USP <1236> guidelines for solubility testing. Pre-equilibrate solvents (e.g., DMSO, PBS) at 25°C for 24 hours before measurement .

- Hansen Solubility Parameters (HSP) : Calculate HSPiP values to rationalize solvent-dependent discrepancies (e.g., δD = 18.5, δP = 5.2, δH = 4.1) .

属性

IUPAC Name |

[2-(4-chlorophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQBJUGFXPLWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701182987 | |

| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394319-73-3 | |

| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[2-(4-Chlorophenyl)-1H-indol-6-yl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。